1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine
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Overview
Description
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine, also known by its chemical name 4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine , is a heterocyclic compound with the following properties:
Chemical Formula: C₁₃H₁₀ClN₃O₂S
Molecular Weight: 307.76 g/mol
Density: 1.49 g/cm³
Melting Point: 145.0 to 149.0 °C
Boiling Point (Predicted): 505.3±60.0 °C
Flash Point: 259.4°C
Refractive Index: 1.696
Preparation Methods
Synthetic Routes:: The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine involves several steps. One common synthetic route includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-chloro-2-methylbenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. These methods ensure efficient yield and purity for commercial purposes.
Chemical Reactions Analysis
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine can undergo various reactions:
Nucleophilic Substitution (SN1 and SN2): Depending on the specific benzylic halide, SN1 or SN2 pathways occur.
Free Radical Bromination: The benzylic position can undergo free radical bromination using N-bromosuccinimide (NBS) .
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Research: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could be employed in the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine stands out due to its specific substitution pattern and sulfonyl group. Similar compounds include other benzylic halides and related heterocycles . Its uniqueness lies in the combination of structural features, making it valuable for diverse applications.
Properties
Molecular Formula |
C13H18ClNO2S |
---|---|
Molecular Weight |
287.81 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-6-8-15(9-7-10)18(16,17)13-5-3-4-12(14)11(13)2/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
VCJIMDVOORFFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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